molecular formula C16H20N4O B11840417 1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 120587-30-6

1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one

Cat. No.: B11840417
CAS No.: 120587-30-6
M. Wt: 284.36 g/mol
InChI Key: KKSCLIICJGVKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

The synthesis of 1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves multiple steps. One common synthetic route includes the reaction of 3-(dimethylamino)propylamine with a suitable quinoline derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrazoloquinoline structure and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

120587-30-6

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-3-methyl-9H-pyrazolo[3,4-b]quinolin-4-one

InChI

InChI=1S/C16H20N4O/c1-11-14-15(21)12-7-4-5-8-13(12)17-16(14)20(18-11)10-6-9-19(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21)

InChI Key

KKSCLIICJGVKSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C3=CC=CC=C3N2)CCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.